molecular formula C38H64N8O13 B1217127 N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide CAS No. 125228-51-5

N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide

Cat. No.: B1217127
CAS No.: 125228-51-5
M. Wt: 841.0 g/mol
InChI Key: ZJZOPNINWIGNQW-UHFFFAOYSA-N
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Description

Preparation Methods

L-156,602 is produced through fermentation of the Streptomyces sp. MA6348 strain. The fermentation process involves culturing the organism in a nutrient-rich medium, followed by isolation and purification of the compound. The medium typically contains glucose, soluble starch, beef extract, yeast autolysate, and other essential nutrients. The culture is incubated at 28°C with constant agitation until optimal growth is achieved .

Chemical Reactions Analysis

L-156,602 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxamic acids and modified cyclic peptides .

Scientific Research Applications

Mechanism of Action

L-156,602 exerts its effects by antagonizing the complement component 5A receptor. This receptor is involved in the activation of immune responses, including the recruitment of inflammatory cells to sites of infection or injury. By blocking this receptor, L-156,602 inhibits the migration of monocytes and neutrophils, thereby reducing inflammation and modulating immune responses .

Comparison with Similar Compounds

L-156,602 is part of a class of cyclic hexadepsipeptides, which includes compounds like azinothricin, A83586, variapeptin, and citropeptin. These compounds share similar structures but differ in their specific biological activities and targets. L-156,602 is unique in its potent immunomodulating properties and its ability to specifically suppress delayed-type hypersensitivity responses .

Similar compounds include:

    Azinothricin: Known for its antimicrobial properties.

    A83586: Exhibits potent cytotoxic activity against tumor cell lines.

    Variapeptin: Used in research on bacterial infections.

    Citropeptin: Studied for its anti-inflammatory effects.

L-156,602 stands out due to its specific action on the complement component 5A receptor and its significant immunomodulating effects .

Properties

IUPAC Name

N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O13/c1-9-21(4)18-25-14-15-38(55,59-24(25)7)37(8,54)36(53)42-29-30(20(2)3)58-35(52)23(6)46(57)32(49)26-12-10-16-40-43(26)28(47)19-39-31(48)22(5)45(56)33(50)27-13-11-17-41-44(27)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZOPNINWIGNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125228-51-5
Record name PD 124966
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125228515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
Reactant of Route 2
N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
Reactant of Route 3
N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
Reactant of Route 5
N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
Reactant of Route 6
N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide

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